
Cynanoside F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cynanoside F is a pregnane-type compound found in the root of Cynanchum atratum, an oriental medicinal herb. This compound has been shown to possess antioxidant, antitumor, and anti-inflammatory properties . This compound has been isolated as a component in Cynanchum atratum, but its scientific role is still being explored .
Méthodes De Préparation
Cynanoside F is primarily extracted from plants, particularly from Cynanchum stauntonii and Exacum affine The extraction process involves isolating the compound from the plant material using various solvents and purification techniques
Analyse Des Réactions Chimiques
Cynanoside F undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Cynanoside F has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology and medicine, this compound is investigated for its antioxidant, antitumor, and anti-inflammatory effects . It has been shown to reduce lipopolysaccharide-induced protein expression levels of interleukin-1β, interleukin-6, and cyclooxygenase-2, which are important proinflammatory mediators .
Mécanisme D'action
The mechanism of action of Cynanoside F involves the suppression of mitogen-activated protein kinase activation . This compound significantly reduces the phosphorylation of mitogen-activated protein kinases such as p38 MAPK, JNK, and ERK . This compound also inhibits the activity of the activator protein-1 transcription factor, a downstream molecule of MAPK signaling . These actions result in the reduction of proinflammatory mediators and the alleviation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Cynanoside F is unique among pregnane-type compounds due to its specific chemical structure and biological activities. Similar compounds include other pregnane glycosides found in Cynanchum atratum and related plants . These compounds also exhibit antioxidant, antitumor, and anti-inflammatory properties, but this compound stands out for its potent effects on mitogen-activated protein kinase signaling and its potential therapeutic applications in inflammatory skin conditions .
Propriétés
Formule moléculaire |
C41H62O15 |
|---|---|
Poids moléculaire |
794.9 g/mol |
Nom IUPAC |
(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4S,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20-,21-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38-,40+,41+/m1/s1 |
Clé InChI |
BRAQGYOYQRQKSH-QDSGIGJGSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4CC5=CC[C@@H]6[C@@H]([C@]5(C[C@H]4O)C)CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC6=O)C)C)C)OC)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC7=COC8(C7C(CO8)OC6=O)C)C)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


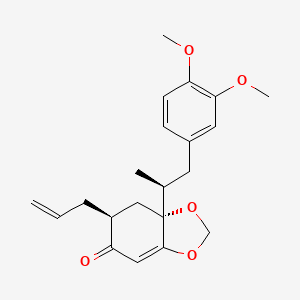
![8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13431903.png)
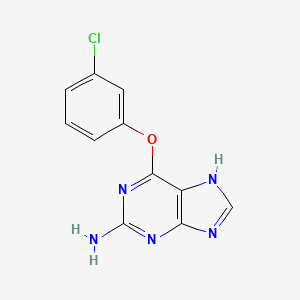
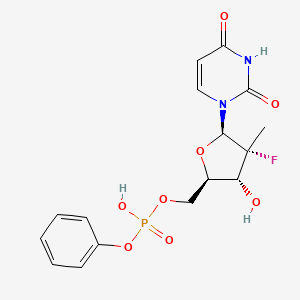
![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
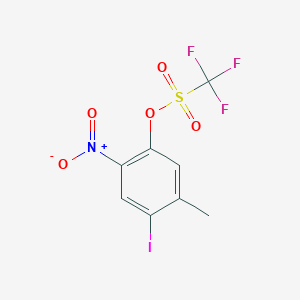
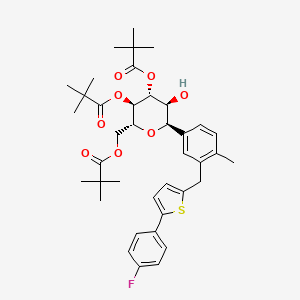
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)

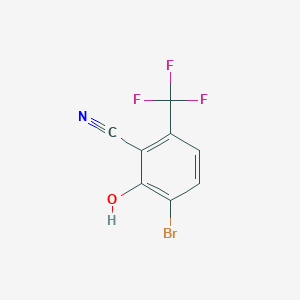
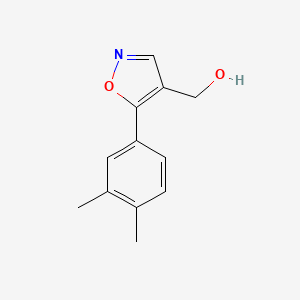
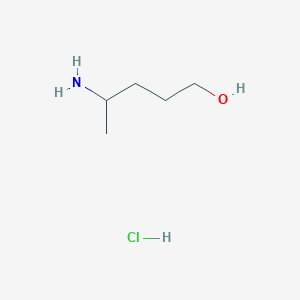
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)
